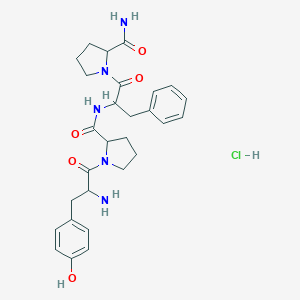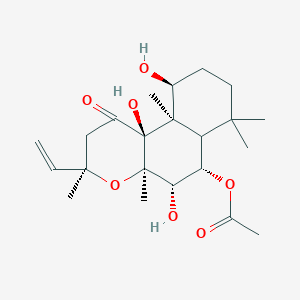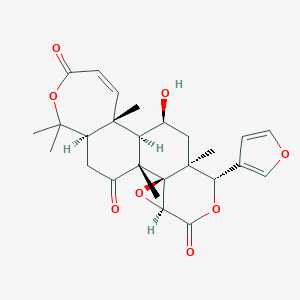
Acetylursolic acid
Vue d'ensemble
Description
Acetylursolic acid, also known as Ursolic acid acetate, is a natural product found in Salvia miltiorrhiza, Callistemon citrinus, and other organisms . It has a molecular formula of C32H50O4 and a molecular weight of 498.7 g/mol .
Synthesis Analysis
Acetylursolic acid can be synthesized from ursolic acid through acetylation . This process involves the modification at position C-3 and C-28 . The simplicity of the 3-acetyl derivative makes it a good candidate for further mechanistic studies .
Molecular Structure Analysis
The IUPAC name for Acetylursolic acid is 10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid . It has 10 defined stereocentres .
Physical And Chemical Properties Analysis
Acetylursolic acid has a density of 1.1±0.1 g/cm³, a boiling point of 567.6±50.0 °C at 760 mmHg, and a flash point of 171.7±23.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 64 Ų .
Applications De Recherche Scientifique
Anti-Proliferative Activity
Acetylursolic acid has been found to have significant anti-proliferative activity. It has been shown to inhibit the proliferation of melanoma cells . The GI50 (the concentration of the drug that inhibits cell growth by 50%) of Acetylursolic acid on A375 cells is 32 µM . This suggests that Acetylursolic acid could potentially be used as a therapeutic agent in the treatment of melanoma.
Anti-Migratory Properties
Research has shown that Acetylursolic acid has anti-migratory properties . However, it’s important to note that the 3-acetylation of Ursolic acid suppresses its anti-migratory properties . This suggests that while Acetylursolic acid has potential as an anti-migratory agent, further research is needed to fully understand its mechanism of action.
Apoptotic Mechanism
Acetylursolic acid has been found to induce apoptosis, or programmed cell death, in cancer cells . It significantly increases both early and late apoptotic populations, activates caspases 3/7 (48–72 h), and enhances Bax whilst attenuating Bcl-2 expression . This suggests that Acetylursolic acid could be used to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Cell Cycle Arrest
Acetylursolic acid has been found to arrest the cell cycle at the S phase . This means that it prevents cells from progressing through the cell cycle, thereby inhibiting their growth and proliferation. This property could potentially be exploited in the development of new cancer therapies.
Morphological Changes
Acetylursolic acid has been found to induce strong morphological changes in A375 melanoma cells . This suggests that it could potentially be used to alter the morphology of cancer cells, thereby inhibiting their ability to grow and spread.
Synergistic Effects with Other Compounds
Research has shown that Ursolic acid can act in synergy with other compounds, such as quercetin, to reduce cell migration . This suggests that Acetylursolic acid could potentially be used in combination with other compounds to enhance its anti-cancer effects.
Mécanisme D'action
Target of Action
Acetylursolic acid, a derivative of ursolic acid, is a triterpene with diverse biological activities . It primarily targets molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mTOR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the normal functioning of the cell signaling cascades . This results in changes in the cellular environment, leading to the inhibition of tumor progression and sensitization to conventional treatment drugs .
Biochemical Pathways
The affected pathways primarily involve cell signaling cascades. The inhibition of Akt, mTOR, and ERK disrupts these pathways, leading to downstream effects that include the inhibition of tumor progression and increased sensitization to conventional treatment drugs .
Pharmacokinetics
Ursolic acid, from which acetylursolic acid is derived, is a hydrophobic compound. It is usually chemically modified to increase its bioavailability prior to administration . .
Result of Action
The molecular and cellular effects of acetylursolic acid’s action primarily involve the inhibition of tumor progression and increased sensitization to conventional treatment drugs . It has also been found to have anti-proliferative and anti-migratory activities .
Action Environment
The action, efficacy, and stability of acetylursolic acid can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and hence its bioavailability . .
Propriétés
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFUCJXOLZAQNH-OTMOLZNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994595 | |
| Record name | 3-(Acetyloxy)urs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ursolic acid acetate | |
CAS RN |
7372-30-7 | |
| Record name | 3-O-Acetylursolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetyloxy)urs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)




![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

